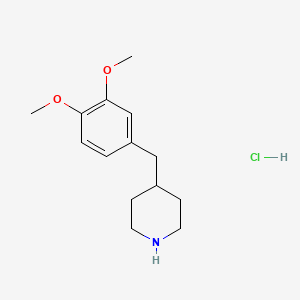
Acide 8-chloronaphtalène-1-sulfonique dihydraté
Vue d'ensemble
Description
8-Chloronaphthalene-1-sulfonic acid dihydrate is a chemical compound with the molecular formula C10H7ClO3S·2H2O. It is a derivative of naphthalene, featuring a chlorine atom and a sulfonic acid group on the naphthalene ring, and is commonly used in laboratory research.
Applications De Recherche Scientifique
8-Chloronaphthalene-1-sulfonic acid dihydrate is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and molecular biology.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through sulfonation of 8-chloronaphthalene. This involves reacting 8-chloronaphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production typically involves large-scale sulfonation reactions, where 8-chloronaphthalene is treated with concentrated sulfuric acid at elevated temperatures. The reaction is carefully controlled to ensure the formation of the desired sulfonic acid derivative.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloronaphthalene-1-sulfonic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dione derivatives.
Reduction: Reduction reactions can lead to the formation of 8-chloronaphthalene-1-sulfonic acid anhydride.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Naphthalene-1,8-dione derivatives.
Reduction: 8-chloronaphthalene-1-sulfonic acid anhydride.
Substitution: Hydroxylated or aminated derivatives of 8-chloronaphthalene-1-sulfonic acid.
Mécanisme D'action
The mechanism by which 8-Chloronaphthalene-1-sulfonic acid dihydrate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Naphthalene-1-sulfonic acid: Similar structure but lacks the chlorine atom.
8-Bromonaphthalene-1-sulfonic acid: Similar structure with a bromine atom instead of chlorine.
1-Naphthalenesulfonic acid: Different position of the sulfonic acid group on the naphthalene ring.
Propriétés
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S.2H2O/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;;/h1-6H,(H,12,13,14);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNBXJFSKOZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656526 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171630-97-9 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dichlorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1499036.png)






![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)
![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)
![8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1499062.png)

